molecular formula C14H12O2 B1330658 1-(4-Biphenylyl)-2-hydroxyethanone CAS No. 37166-61-3

1-(4-Biphenylyl)-2-hydroxyethanone

Cat. No. B1330658
CAS RN: 37166-61-3
M. Wt: 212.24 g/mol
InChI Key: DZBOGXUSEQLVPU-UHFFFAOYSA-N
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Description

The compound "1-(4-Biphenylyl)-2-hydroxyethanone" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as hydroxyphenyl groups and biphenyl structures, which can be used to infer some general characteristics about the compound . For instance, the presence of hydroxyphenyl groups is a common feature in compounds that exhibit liquid-crystalline behavior or have potential antimicrobial activity .

Synthesis Analysis

The synthesis of related compounds often involves phase-transfer-catalysis poly

Scientific Research Applications

Lipid Peroxidation Studies

Research has explored the lipid peroxidation product 4-hydroxy-2-nonenal (HNE), emphasizing its formation through radical-dependent oxidative routes involving hydroperoxides, alkoxyl radicals, epoxides, and fatty acyl cross-linking reactions. This compound's study is crucial for understanding the interactions with redox-sensitive cell signaling proteins, which could be relevant to the study of 1-(4-Biphenylyl)-2-hydroxyethanone due to the potential for similar oxidative processes or interactions with biological molecules (Spickett, 2013).

Liquid Crystalline Materials

The synthesis and characterization of materials with specific structural features, such as 1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)decane, demonstrate applications in creating thermotropic nematic liquid crystalline dendrimeric polymers. These materials' nematic mesophase properties could offer insights into similar applications for 1-(4-Biphenylyl)-2-hydroxyethanone in the field of advanced materials (Percec & Kawasumi, 1992).

Photoinitiated Polymerization

The study on photoinitiated polymerization of PEG-diacrylate with a specific photoinitiator highlights the potential for 1-(4-Biphenylyl)-2-hydroxyethanone in similar applications, particularly in the development of biomimetic materials and cell encapsulation technologies. Such research underscores the importance of wavelength and initiator solubility in optimizing polymerization rates and maintaining cell viability (Fairbanks et al., 2009).

Molecular Interactions and Solid-State Structures

Investigations into the molecular interactions and solid-state structures of hydrophilically functionalized aromatic amino ketones have provided valuable insights into the behavior of these compounds in various environments. Such studies could be relevant to understanding the solvatochromic and crystallochromic properties of 1-(4-Biphenylyl)-2-hydroxyethanone, offering a basis for its potential applications in sensing and materials science (El-Sayed et al., 2003).

properties

IUPAC Name

2-hydroxy-1-(4-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBOGXUSEQLVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322627
Record name 1-([1,1'-Biphenyl]-4-yl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Biphenylyl)-2-hydroxyethanone

CAS RN

37166-61-3
Record name NSC401702
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401702
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-([1,1'-Biphenyl]-4-yl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-1-(4-phenylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
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